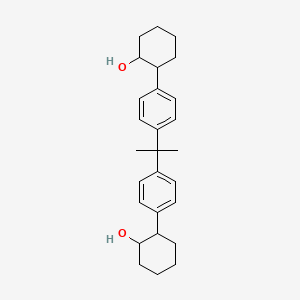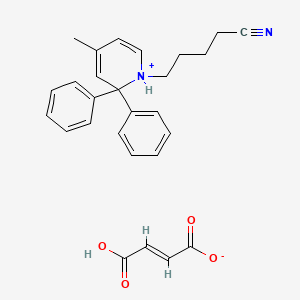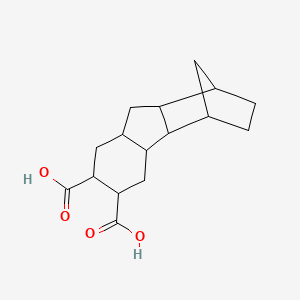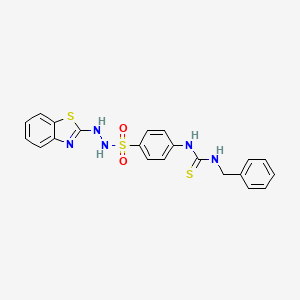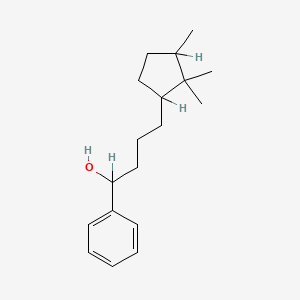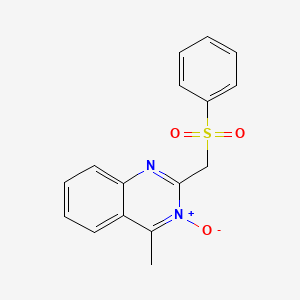
(4-Methyl-3-oxido-2,3-dihydro-2-quinazolinyl)methyl phenyl sulfone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Methyl-3-oxido-2,3-dihydro-2-quinazolinyl)methyl phenyl sulfone is a complex organic compound that belongs to the class of quinazoline derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methyl-3-oxido-2,3-dihydro-2-quinazolinyl)methyl phenyl sulfone typically involves the reaction of anthranilamide with various aldehydes or ketones under reflux conditions in the presence of a catalyst. One common method uses a heterogeneous Lewis acid catalyst, such as cross-linked poly(4-vinylpyridine) supported BF3, to promote the reaction . The reaction is carried out in ethanol at reflux conditions, resulting in good to high yields of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as microwave-assisted synthesis, can be employed to reduce the environmental impact of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
(4-Methyl-3-oxido-2,3-dihydro-2-quinazolinyl)methyl phenyl sulfone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the N-oxide group back to the parent quinazoline.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfone group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions include various quinazoline derivatives, which can exhibit different biological activities depending on the substituents introduced during the reactions .
Wissenschaftliche Forschungsanwendungen
(4-Methyl-3-oxido-2,3-dihydro-2-quinazolinyl)methyl phenyl sulfone has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: The compound has been studied for its potential as an enzyme inhibitor and its interactions with various biological targets.
Medicine: Quinazoline derivatives, including this compound, have shown promise as anticancer, antiviral, and antibacterial agents.
Industry: The compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or conductivity
Wirkmechanismus
The mechanism of action of (4-Methyl-3-oxido-2,3-dihydro-2-quinazolinyl)methyl phenyl sulfone involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular pathways involved in cell proliferation and apoptosis, making it a potential candidate for anticancer therapy .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline
- Methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate
Uniqueness
Compared to similar compounds, (4-Methyl-3-oxido-2,3-dihydro-2-quinazolinyl)methyl phenyl sulfone stands out due to its unique combination of the quinazoline and sulfone moieties. This combination imparts distinct chemical and biological properties, such as enhanced stability and specific interactions with biological targets, which can be leveraged in various applications.
Eigenschaften
CAS-Nummer |
6965-84-0 |
|---|---|
Molekularformel |
C16H14N2O3S |
Molekulargewicht |
314.4 g/mol |
IUPAC-Name |
2-(benzenesulfonylmethyl)-4-methyl-3-oxidoquinazolin-3-ium |
InChI |
InChI=1S/C16H14N2O3S/c1-12-14-9-5-6-10-15(14)17-16(18(12)19)11-22(20,21)13-7-3-2-4-8-13/h2-10H,11H2,1H3 |
InChI-Schlüssel |
CCBXWSJHDIHWKU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=[N+](C(=NC2=CC=CC=C12)CS(=O)(=O)C3=CC=CC=C3)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


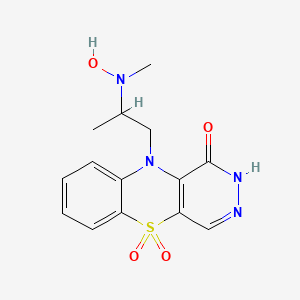
![2,7-dinitrofuro[3,2-e][1]benzofuran](/img/structure/B12689880.png)

![N-[2-[(2-Hydroxyethyl)amino]ethyl]-9,12,15-octadecatrienamide](/img/structure/B12689894.png)
